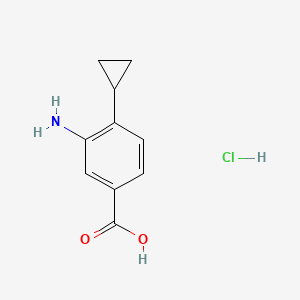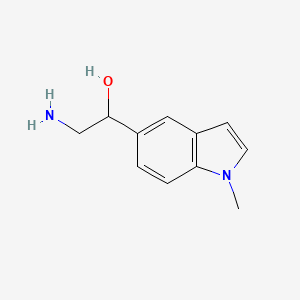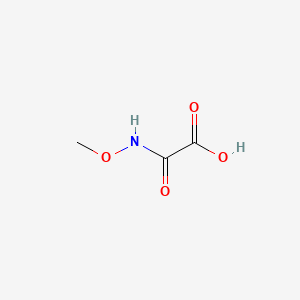
3-(3-(Methylsulfonyl)propoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Methylsulfonyl)propoxy)azetidine is a chemical compound with the molecular formula C7H15NO3S. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics to these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methylsulfonyl)propoxy)azetidine typically involves the reaction of azetidine with 3-(methylsulfonyl)propyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Methylsulfonyl)propoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-(Methylsulfonyl)propoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-(Methylsulfonyl)propoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: The parent compound, known for its ring strain and reactivity.
3-(3-(Methylsulfonyl)propoxy)aziridine: A related compound with a three-membered ring, exhibiting different reactivity due to higher ring strain.
3-(3-(Methylsulfonyl)propoxy)pyrrolidine: A five-membered ring analog with distinct chemical properties.
Uniqueness
3-(3-(Methylsulfonyl)propoxy)azetidine stands out due to its balanced ring strain and stability, making it easier to handle compared to aziridines while still offering unique reactivity. Its sulfonyl and propoxy groups further enhance its versatility in chemical synthesis and biological applications .
Eigenschaften
Molekularformel |
C7H15NO3S |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
3-(3-methylsulfonylpropoxy)azetidine |
InChI |
InChI=1S/C7H15NO3S/c1-12(9,10)4-2-3-11-7-5-8-6-7/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
AONWAAKORPMBSV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCCOC1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)





![1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)

![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)


![1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B13533586.png)

